(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride
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Overview
Description
(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride is a bicyclic compound featuring a unique azabicyclo structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free, radical oxidation method has been developed, which allows for the formation of the azabicyclo structure under mild conditions . This method is advantageous due to its operational simplicity, rapid completion, and compatibility with a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to different functionalized derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition-metal-free radical initiators.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the desired substituent but often involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various functionalized azabicyclo derivatives, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid serves as a building block for the synthesis of complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the production of fine chemicals and advanced materials. It can be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of (1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure, often used in similar applications.
Bicyclo[3.1.1]heptane: Known for its use in synthetic chemistry and material science.
Uniqueness
(1R,2R,6R)-3-Azabicyclo[410]heptane-2-carboxylic acid is unique due to its specific azabicyclo structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(1R,2R,6R)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXUTVCDDGFMPM-FPKZOZHISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2C1C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@H]2[C@@H]1C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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